molecular formula C8H3F5O B137035 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde CAS No. 134099-20-0

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B137035
CAS No.: 134099-20-0
M. Wt: 210.1 g/mol
InChI Key: RQXOWNQOFWLPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde ( 134099-20-0) is a fluorinated aromatic aldehyde characterized by two fluorine atoms at positions 2 and 3 of the benzene ring and a trifluoromethyl (-CF₃) group at position 4 . This compound serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its molecular structure combines strong electron-withdrawing effects from the -CF₃ and fluorine substituents, which significantly enhances the electrophilicity of the aldehyde group and the aromatic ring, making it highly valuable for tuning the potency and metabolic stability of drug candidates . The compound is a versatile building block for various chemical transformations. The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the benzyl alcohol, and it is also a prime site for nucleophilic reactions . Furthermore, the fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for further structural diversification . As a fluorinated building block, it is instrumental in the synthesis of more complex organic molecules for applications in chemistry, biology, and material science . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2,3-difluoro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXOWNQOFWLPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407471
Record name 2,3-difluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134099-20-0
Record name 2,3-difluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the fluorination of 4-(trifluoromethyl)benzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs in the presence of a solvent like acetonitrile and under controlled temperature conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: 2,3-Difluoro-4-(trifluoromethyl)benzoic acid.

    Reduction: 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophilic reagent due to the presence of the electron-withdrawing fluorine atoms and trifluoromethyl group. This makes it highly reactive towards nucleophiles. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 2,3-difluoro-4-(trifluoromethyl)benzaldehyde and related fluorinated benzaldehydes:

Compound Name CAS Number Molecular Formula Substituents Key Applications Molecular Weight (g/mol) Purity Notes
This compound 134099-20-0 C₈H₃F₅O 2-F, 3-F, 4-CF₃ Pharmaceutical intermediates (e.g., kinase inhibitors) 234.09 N/A High electrophilicity due to -CF₃; used in spirocyclic amide syntheses
3-Fluoro-4-(trifluoromethyl)benzaldehyde N/A C₈H₄F₄O 3-F, 4-CF₃ Potential precursor for agrochemicals or fluorinated polymers 222.11 N/A Reduced steric hindrance compared to 2,3-difluoro isomer
2,3-Difluoro-4-(hexyloxy)benzaldehyde 1277641-45-8 C₁₃H₁₅F₂O₂ 2-F, 3-F, 4-hexyloxy (-OCH₂(CH₂)₄CH₃) Lab reagent for surfactant or liquid crystal research 242.27 98% Increased hydrophobicity; discontinued commercial availability
3,5-Difluoro-4-hydroxybenzaldehyde 118276-06-5 C₇H₄F₂O₂ 3-F, 5-F, 4-OH Synthesis of antibacterial agents or fluorescent probes 170.10 N/A Polar hydroxyl group enhances solubility in aqueous systems
4-Bromo-3-fluorobenzaldehyde 133059-43-5 C₇H₄BrFO 3-F, 4-Br Cross-coupling reactions (e.g., Suzuki-Miyaura) 217.01 N/A Bromine enables facile functionalization via palladium catalysis

Key Comparisons:

Electronic Effects :

  • The trifluoromethyl group in this compound exerts a stronger electron-withdrawing effect than bromine (in 4-bromo-3-fluorobenzaldehyde) or hydroxyl groups (in 3,5-difluoro-4-hydroxybenzaldehyde). This enhances the aldehyde's electrophilicity, accelerating nucleophilic addition reactions in drug synthesis .
  • The hexyloxy group in 2,3-difluoro-4-(hexyloxy)benzaldehyde provides electron-donating effects, reducing reactivity compared to the trifluoromethyl analog .

Lipophilicity and Solubility :

  • The -CF₃ group increases lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration in drug candidates. In contrast, 3,5-difluoro-4-hydroxybenzaldehyde’s polar -OH group lowers logP (~1.2), enhancing aqueous solubility .
  • 2,3-Difluoro-4-(hexyloxy)benzaldehyde’s long alkyl chain results in high hydrophobicity (logP ~4.0), limiting its use in biological systems .

Synthetic Utility :

  • This compound is frequently employed in multi-step syntheses of spirocyclic amides and diazaspiro compounds, as seen in Examples 317 and 427 of EP 4374877 .
  • 4-Bromo-3-fluorobenzaldehyde’s bromine atom facilitates cross-coupling reactions, a feature absent in the trifluoromethyl derivative .

Stability and Handling: The trifluoromethyl group enhances metabolic stability in vivo compared to alkoxy or hydroxyl groups, which may undergo oxidation or conjugation .

Biological Activity

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde (DFTBA) is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms in its structure enhances its chemical reactivity and interaction with biological targets, making it a valuable compound for various applications.

Chemical Structure and Properties

The molecular formula of DFTBA is C8H4F4O, characterized by the presence of two fluorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 4 position of the benzaldehyde moiety. This configuration contributes to its distinct physicochemical properties, including increased lipophilicity and altered electronic characteristics, which can influence its biological activity.

PropertyValue
Molecular Weight192.11 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceColorless liquid

The biological activity of DFTBA is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorine substituents enhance binding affinity, potentially leading to inhibitory effects on various enzymes. For instance, studies have indicated that compounds with similar structures can act as inhibitors of prolyl-specific oligopeptidase (POP), an enzyme implicated in several neurodegenerative disorders such as Alzheimer’s disease and schizophrenia .

Enzyme Inhibition Studies

Research has demonstrated that DFTBA derivatives exhibit significant enzyme inhibition. For example, a related compound, 2,4-bis(trifluoromethyl)benzaldehyde-based thiosemicarbazones, showed IC50 values ranging from 10.14 to 41.73 μM against POP . This suggests that DFTBA may also possess similar inhibitory properties, warranting further investigation into its potential as a therapeutic agent.

Case Studies

  • Inhibition of Prolyl Endopeptidase : A study investigated the synthesis of thiosemicarbazones derived from benzaldehyde compounds, revealing that certain derivatives exhibited competitive inhibition against POP with IC50 values as low as 10.14 μM . This highlights the potential of DFTBA derivatives in treating CNS disorders.
  • Antibacterial Properties : Research on fluorinated compounds indicated that those with meta-substitutions showed enhanced antibacterial activity against strains like E. coli and S. aureus. The MIC values were comparable to standard antibiotics like ampicillin . This suggests that DFTBA could be explored for similar applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of DFTBA, a comparison with structurally similar compounds can be insightful:

CompoundBiological ActivityNotes
2-Fluoro-3-(trifluoromethyl)benzaldehyde Moderate enzyme inhibitionSimilar structure; less studied
2,3-Difluoro-4-(trifluoromethyl)benzamide Significant enzyme inhibitionStudied extensively for CNS applications
4-(Trifluoromethyl)benzoic acid Antimicrobial activityEffective against various bacterial strains

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2,3-difluoro-4-(trifluoromethyl)benzaldehyde with high purity?

  • Methodological Answer : The compound is typically synthesized via multistep nucleophilic aromatic substitution or condensation reactions. For example, substituted benzaldehydes can be functionalized under reflux conditions using ethanol as a solvent with glacial acetic acid as a catalyst. Post-synthesis purification via silica gel chromatography (e.g., ethyl acetate/methanol gradient) achieves ~90% purity, as demonstrated in European patent procedures . LCMS (m/z 412 [M+H]⁺) and HPLC retention times (e.g., 0.95 minutes under SMD-TFA05 conditions) are critical for purity validation .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer : LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) and reverse-phase HPLC are standard for structural confirmation. For example, LCMS data (m/z 727 [M+H]⁺) and HPLC retention times (1.27 minutes, SMD-TFA05) are used to verify molecular weight and purity . ¹H/¹³C NMR and IR spectroscopy further confirm substituent positions and carbonyl functionality .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The fluorine and trifluoromethyl substituents create a strong electron-deficient aromatic ring, directing electrophilic attacks to meta/para positions. Hammett substituent constants (σₚ values: -F = +0.06, -CF₃ = +0.54) predict enhanced electrophilicity at the aldehyde group, favoring nucleophilic additions (e.g., Wittig reactions) . Kinetic studies of analogous trifluoromethylbenzaldehydes show accelerated Knoevenagel condensations due to increased carbonyl polarization .

Q. How can researchers resolve contradictions in biological activity data when using this compound as a pharmacophore?

  • Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data may arise from variations in assay conditions (e.g., solvent polarity affecting solubility). For example, in spirocyclic carboxamide syntheses, biological activity varied with the choice of amine coupling partners. Standardizing solvent systems (e.g., DMF vs. acetonitrile) and using QSAR (Quantitative Structure-Activity Relationship) models incorporating logP and π-hydrophobic parameters can reconcile such contradictions .

Q. What strategies improve regioselectivity in derivatizing this aldehyde for asymmetric synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., (R)-2-methylpyrrolidine) or organocatalysts (e.g., L-proline) enhance enantioselectivity in aldol or Mannich reactions. For instance, chiral Schiff base intermediates derived from this aldehyde achieved >90% enantiomeric excess (ee) in spirocyclic lactam syntheses under nitrogen atmosphere . Microwave-assisted Claisen-Schmidt reactions further optimize yield and selectivity .

Critical Notes

  • Synthesis Challenges : Trace moisture can hydrolyze the aldehyde to the corresponding acid; strict anhydrous conditions (e.g., argon atmosphere) are essential .
  • Biological Assay Pitfalls : Fluorinated analogs may exhibit non-specific protein binding; use competitive binding assays with fluorophore tags to mitigate false positives .

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